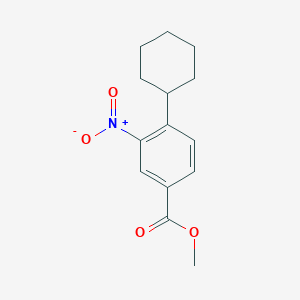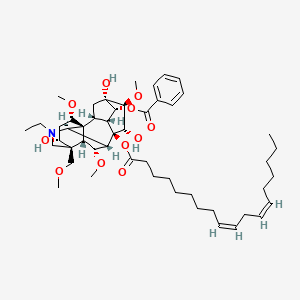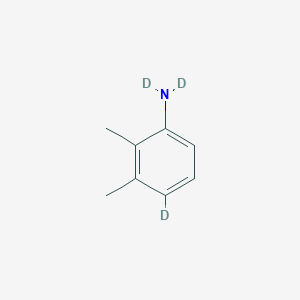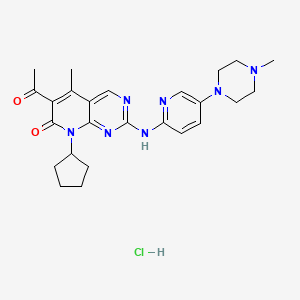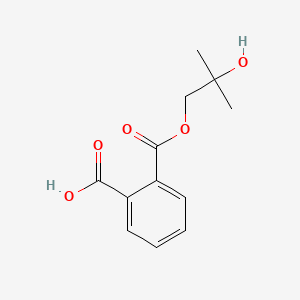
1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phthalic anhydride and 2-hydroxy-2-methylpropanol are continuously fed into the system. The reaction is catalyzed by an acid, and the water formed is removed by distillation. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxy-2-methylpropanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and 2-hydroxy-2-methylpropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of flexible PVC products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to alterations in hormone signaling pathways and affect various physiological processes. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid Diesters: Such as diethyl phthalate, dibutyl phthalate, and diisobutyl phthalate.
Isophthalic Acid Esters: Such as isophthalic acid diethyl ester.
Terephthalic Acid Esters: Such as terephthalic acid dimethyl ester.
Uniqueness
1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to act as a plasticizer and its potential biological effects make it a compound of interest in various fields of research and industry.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14) |
InChI Key |
LTLINVWNJJAVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)


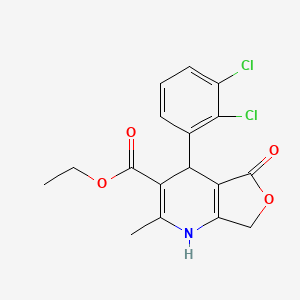
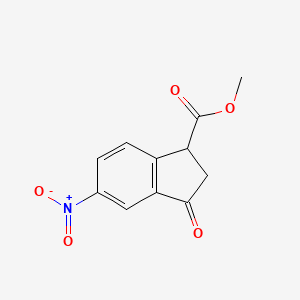
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)

